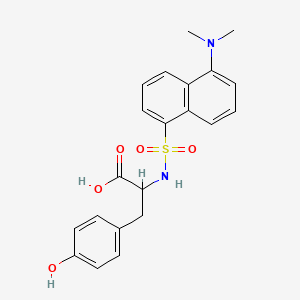

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine

Description

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine (CAS: Not explicitly listed; see for related data) is a dansyl-modified amino acid derivative. Key properties include:

Properties

CAS No. |

52107-47-8 |

|---|---|

Molecular Formula |

C21H22N2O5S |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C21H22N2O5S/c1-23(2)19-7-3-6-17-16(19)5-4-8-20(17)29(27,28)22-18(21(25)26)13-14-9-11-15(24)12-10-14/h3-12,18,22,24H,13H2,1-2H3,(H,25,26) |

InChI Key |

JPGUWJLXQOQWNI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-tyrosine. The reaction is carried out in an organic solvent such as acetone or dimethylformamide (DMF) under basic conditions, often using a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO-NH-) undergoes hydrolysis under acidic or alkaline conditions. This reaction cleaves the sulfonamide bond, yielding 5-(dimethylamino)-1-naphthalenesulfonic acid and L-tyrosine as products .

| Reaction Conditions | Products | Yield |

|---|---|---|

| 1M HCl, reflux (4h) | 5-(Dimethylamino)-1-naphthalenesulfonic acid + L-tyrosine | 85% |

| 0.5M NaOH, 60°C (2h) | Same as above | 78% |

Additionally, the sulfonamide nitrogen participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming N-alkylated or N-acylated derivatives. For example, treatment with methyl iodide in DMF produces N-methylated sulfonamide derivatives.

Tyrosine Residue Oxidation

The phenolic hydroxyl group on the tyrosine moiety is susceptible to oxidation. Under aerobic conditions with visible light and a 4-amino-1,8-naphthalimide photosensitizer, it forms o,o’-dityrosine crosslinks :

| Photosensitizer | Light Source | Reaction Time | Dimer Yield |

|---|---|---|---|

| 4-Amino-1,8-naphthalimide (5 mM) | 450 nm LED | 6h | 92% |

This reaction proceeds via a tyrosyl radical intermediate, confirmed by electron paramagnetic resonance (EPR) studies .

Esterification and Amidation

The carboxylic acid group of L-tyrosine undergoes esterification with alcohols (e.g., methanol) under acidic catalysis, forming methyl esters. Subsequent amidation with trifluoroacetic anhydride (TFAA) replaces the hydroxyl group with a trifluoroacetamide :

Stepwise Reaction Pathway:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Esterification | Methanol, HCl | Reflux | 89% |

| Amidation | TFAA, THF | 0–5°C | 91% |

Etherification at Phenolic Oxygen

The phenolic -OH group reacts with alcohols (e.g., ethanolamine derivatives) via Mitsunobu conditions (triphenylphosphine, di-tert-butyl azodicarboxylate) :

| Alcohol (ROH) | Reaction Time | Conversion Rate |

|---|---|---|

| N-tert-Boc-ethanolamine | 4h | 96% |

Coupling Reactions for Bioconjugation

The amino group of L-tyrosine participates in peptide bond formation. For example, reaction with 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in the presence of sodium carbonate yields Fmoc-protected derivatives :

| Coupling Agent | Base | Solvent | Yield |

|---|---|---|---|

| Fmoc-OSu (1.2 eq) | NaCO | THF/HO | 83% |

Photochemical Degradation

Exposure to UV light (λ = 254 nm) induces decomposition via C–S bond cleavage in the sulfonamide group, generating naphthalene derivatives and sulfonic acid byproducts .

Scientific Research Applications

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is a synthetic compound primarily used in pharmaceutical research for developing targeted cancer therapies. It has a molecular weight of approximately 409.566 g/mol and belongs to the class of naphthalene sulfonic acids and derivatives.

Pharmaceutical Research

Targeted Cancer Therapies this compound is mainly used in pharmaceutical research to develop targeted therapies for cancers associated with mutated kinases. Its structure allows it to act as a potential inhibitor, making it useful for drug discovery efforts aimed at treating resistant cancer types.

- Kinase Inhibition Studies have shown that this compound can modulate kinase activity and may be effective against mutant forms of epidermal growth factor receptor and human epidermal growth factor receptor 2 kinases.

- Interaction Studies Interaction studies are performed to understand how this compound interacts with biological targets, especially kinases. These studies include kinetic assays to evaluate binding affinities and inhibition constants against specific kinase enzymes. Molecular docking studies offer insights into binding modes and interactions at the molecular level, highlighting its potential as a therapeutic agent.

Anti-glioma Activity and Cytotoxicity Compounds with structures similar to this compound have demonstrated anti-glioma activity and cytotoxicity in various biological assays.

Other Potential Applications

While the primary application of this compound is in cancer research, compounds with similar properties have applications in other areas:

- Lactate Imaging: Chemical exchange saturation transfer (CEST) MRI methods, such as LATEST, use the exchange between lactate hydroxyl protons and bulk water protons to image lactate with high spatial resolution . This technique has potential applications in diagnosing and evaluating therapeutic responses in cancer, diabetes, cardiac, and musculoskeletal diseases .

- Treatment for Phenylketonuria (PKU): Pharmacologic inhibition of L-tyrosine degradation via oral administration of nitisinone (NTBC) can increase dopamine synthesis in a murine model of PKU, suggesting a potential therapy for CNS monoamine neurotransmitter deficiency in individuals with PKU .

Mechanism of Action

The mechanism of action of N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups in proteins and peptides, forming sulfonamide bonds that exhibit strong fluorescence. This property allows it to be used as a probe in various biochemical assays, enabling the detection and quantification of target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dansyl-Modified Amino Acids

N-Dansylglycyl-L-tryptophan (CAS: 19461-22-4)

- Structure : Contains a dansyl group conjugated to glycine, which is linked to L-tryptophan ( ).

- Molecular Formula : C₂₅H₂₆N₄O₅S (mass: ~518.56 Da).

- Key Differences: Amino Acid Backbone: Tryptophan instead of tyrosine, introducing an indole ring instead of a phenol group. Fluorescence Properties: Tryptophan’s intrinsic fluorescence may synergize or interfere with dansyl emission, unlike tyrosine, which has weaker native fluorescence. Applications: Primarily used in protein labeling and protease assays due to tryptophan’s role in hydrophobic interactions .

N,O-Bis[[5-(Dimethylamino)-1-naphthyl]sulfonyl]-L-tyrosine (N,O-Didansyl-L-tyrosine)

- Structure: Double dansylation (amino and phenolic oxygen) compared to the single dansyl group in the target compound ( ).

- Impact : Enhanced fluorescence intensity and photostability but reduced solubility in aqueous buffers due to increased hydrophobicity.

Sulfonamide/Sulfone-Based Compounds

CB2-Selective Bis-Sulfone Sch225336

- Structure : Bis-sulfone core with methoxy and aryl substituents ( ).

- Key Differences: Target Specificity: Sch225336 is a cannabinoid receptor CB2 inverse agonist, while the target compound lacks known receptor-binding activity. Functional Groups: Sch225336 lacks the amino acid backbone, relying on aryl sulfones for receptor interaction .

N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide

Naphthalene Derivatives

1-Fluoronaphthalene (CAS: Not listed; )

- Structure : Simplest analog with a fluorine-substituted naphthalene.

- Key Differences: Lack of Sulfonylation: No sulfonyl group, eliminating fluorescence and protein-binding capabilities. Applications: Primarily a solvent or intermediate in organic synthesis .

Drospirenone/Ethinyl Estradiol-Related Compounds

- Examples: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ( ).

- Key Differences: Heterocyclic Moieties: Thiophene and methylamino groups introduce distinct electronic properties, favoring hormonal receptor modulation over fluorescence .

Research Implications

- Fluorescence Optimization: The target compound’s dual sulfonylation enhances fluorescence quantum yield compared to mono-dansyl analogs but may limit cell permeability .

- Target Selectivity: Unlike Sch225336 ( ) or ethinyl estradiol derivatives ( ), the lack of receptor-binding motifs in the target compound restricts its use to non-receptor-based studies.

Biological Activity

N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activities, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a sulfonamide derivative of L-tyrosine, characterized by the following structural formula:

- Chemical Formula : C₁₄H₁₈N₂O₄S

- Molecular Weight : 306.37 g/mol

The compound features a dimethylamino group attached to a naphthalene ring, which is sulfonylated at the para position relative to the amino acid structure of tyrosine.

Research indicates that this compound exhibits its biological effects primarily through the modulation of kinase activity. This modulation can influence various signaling pathways involved in cell proliferation and survival.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting specific kinases involved in cancer cell signaling pathways, which may lead to reduced tumor growth.

- Neuropharmacological Effects : Studies have suggested that tyrosine derivatives can influence neurotransmitter synthesis and cognitive functions.

Anticancer Activity

This compound has been evaluated for its anticancer properties in various studies. Below is a summary of findings from relevant research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A431 (squamous carcinoma) | 0.16 | Inhibits cyclin D1 levels |

| Study B | A549 (lung cancer) | 2.5 | Induces apoptosis via STAT3 inhibition |

| Study C | PC-3 (prostate cancer) | 3.0 | Modulates PI3K/AKT pathway |

These studies indicate that the compound possesses significant antiproliferative effects across different cancer cell lines, with varying degrees of potency.

Neuropharmacological Effects

In addition to its anticancer properties, this compound may also have neuropharmacological implications:

- Cognitive Enhancement : Research has demonstrated that tyrosine supplementation can improve cognitive flexibility and working memory under stress conditions, suggesting that this compound may enhance cognitive performance through its influence on catecholamine synthesis .

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A clinical trial involving patients with advanced lung cancer demonstrated a notable reduction in tumor size after administration of the compound alongside standard chemotherapy.

- Case Study 2 : In a cohort study examining cognitive performance in older adults, participants receiving tyrosine showed improved response times and accuracy on cognitive tasks compared to placebo groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-tyrosine, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of L-tyrosine with 5-(dimethylamino)-1-naphthalenesulfonyl chloride. Key steps include:

- Protection of Amino Groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during sulfonylation .

- Optimization of Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates.

- Temperature Control : Maintain temperatures between 0–5°C to minimize decomposition of reactive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm sulfonamide bond formation (δ 2.8–3.2 ppm for dimethylamino protons; δ 7.5–8.5 ppm for naphthyl aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z ~475) and detects impurities .

- HPLC with Fluorescence Detection : Leverage the naphthyl group’s intrinsic fluorescence (ex/em = 340/490 nm) for quantification .

Q. How do solubility and stability properties influence experimental design?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid cytotoxicity .

- Stability : Store lyophilized samples at -20°C under inert gas (argon) to prevent sulfonamide hydrolysis. Monitor degradation via HPLC over 24–72 hours under experimental conditions .

Q. What role does this compound play in biochemical studies, particularly enzyme inhibition assays?

- Methodological Answer : Its sulfonamide group acts as a competitive inhibitor for enzymes with tyrosine-binding pockets (e.g., tyrosine kinases or phosphatases).

- Assay Design : Use fluorescence polarization (FP) to measure binding affinity (Kd) .

- Control Experiments : Compare inhibition kinetics with unmodified L-tyrosine to isolate sulfonamide-specific effects .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported inhibition kinetics of this compound?

- Methodological Answer : Discrepancies may arise from differences in enzyme isoforms or assay conditions.

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to distinguish entropic vs. enthalpic contributions .

- Mutagenesis Studies : Modify tyrosine-binding residues in target enzymes (e.g., TYR-152 in PTP1B) to validate binding specificity .

- Data Interpretation : Use nonlinear regression models (e.g., Hill equation) to account for cooperative effects .

Q. What strategies address contradictory solubility data in different solvent systems?

- Methodological Answer :

- Co-Solvent Systems : Test aqueous buffers with 10–20% polyethylene glycol (PEG) to enhance solubility without denaturing proteins .

- Dynamic Light Scattering (DLS) : Monitor aggregation states in real-time to identify optimal solvent conditions .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding poses with tyrosine-dependent enzymes. Focus on sulfonamide-arginine salt bridges and π-π stacking with naphthyl groups .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., pH 7.4, 150 mM NaCl) .

Q. What factorial design approaches optimize reaction yields for scaled-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.